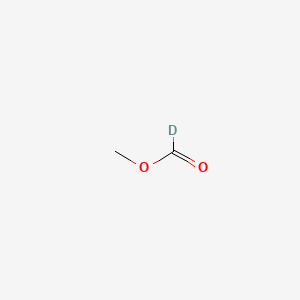

Formiate de méthyle-d

Vue d'ensemble

Description

Methyl formate-d, also known as methyl formate or methyl methanoate, is the simplest ester of formic acid. It is a colorless liquid with a pleasant odor, high vapor pressure, and low surface tension. This compound is widely used as a precursor to various chemicals of commercial interest .

Applications De Recherche Scientifique

Hydrogen Energy Carrier

Overview

Methyl formate has been proposed as an efficient hydrogen storage material. Its dehydrogenation process can release hydrogen at significantly higher rates compared to other established carriers like methanol and formic acid. The optimized dehydrogenation system for methyl formate demonstrates a maximum turnover frequency (TOF) exceeding 44,000 h⁻¹, indicating its potential as a practical hydrogen carrier under mild conditions .

Key Findings

- Hydrogen Storage Capacity: Methyl formate has a hydrogen storage capacity of 8.4 wt%, which is favorable compared to other liquid organic hydrogen carriers (LOHCs) and can be transported easily due to its non-toxic nature .

- Dehydrogenation Efficiency: The initial gas evolution rate using methyl formate is five times faster than that of formic acid and twenty times faster than methanol under identical conditions .

- Catalytic Systems: Various bases such as KOH and NaOH have been identified as effective for methyl formate dehydrogenation, with optimal conditions allowing for hydrogen release even at room temperature .

Table 1: Comparison of Hydrogen Storage Materials

| Material | Hydrogen Storage Capacity (wt%) | Dehydrogenation Rate (h⁻¹) | Toxicity |

|---|---|---|---|

| Methyl Formate | 8.4 | >44,000 | Non-toxic |

| Methanol | 12.1 | <2,200 | Toxic |

| Formic Acid | 4.4 | <2,200 | Toxic |

Astrochemical Applications

Formation Mechanisms

In astrochemistry, methyl formate is significant for understanding the formation of complex organic molecules in interstellar environments. Research indicates that methyl formate can be formed on icy dust grains through various pathways during cold and warm phases of star formation .

Key Studies

- Solid-phase Formation: Laboratory experiments have simulated the formation of methyl formate on dust surfaces under cosmic conditions, suggesting that energetic processes lead to its production from methanol and carbon monoxide mixtures .

- Astrochemical Models: Updated chemical models incorporate recent findings on the formation pathways of methyl formate, enhancing our understanding of its role in the synthesis of organic compounds in space .

Table 2: Formation Pathways of Methyl Formate

| Phase | Mechanism | Key Reactants |

|---|---|---|

| Cold Phase | Surface Reactions | CO, C, O |

| Warm Phase | Fischer Esterification | Protonated Methanol, Formic Acid |

| Gas Phase | Photodissociation | Methanol + UV Radiation |

Photodissociation Dynamics

Research Insights

The photodissociation dynamics of methyl formate-d have been studied to understand its behavior under UV irradiation. Experiments at 193.3 nm revealed several dissociation pathways and branching ratios for the resulting fragments .

Key Findings

- Dissociation Pathways: Four primary dissociation pathways were identified with varying branching ratios, indicating complex fragmentation behavior influenced by nonadiabatic transitions during irradiation .

- Kinetic Energy Distributions: Measurements provided insights into the energy distribution among photofragments, contributing to the understanding of molecular stability and reactivity under photon interactions .

Table 3: Photodissociation Pathways of Methyl Formate-d

| Pathway | Branching Ratio (%) | Observed Products |

|---|---|---|

| Pathway A | 73 | DCO |

| Pathway B | 6 | Unobservable Products |

| Pathway C | 13 | Various Fragments |

| Pathway D | 8 | Other Products |

Mécanisme D'action

Target of Action

Methyl formate-d, also known as Methyl (2H)formate, is a chemical compound that primarily targets the biochemical pathways involved in the production of formamide, dimethylformamide, and formic acid . These compounds are precursors or building blocks for many useful derivatives .

Mode of Action

The interaction of Methyl formate-d with its targets involves the transfer of a carbon unit from the amino acid serine, through the cofactor folate, and to the ultimate carbon acceptors that include nucleotides . This process is facilitated by the high vapor pressure and low surface tension of Methyl formate-d .

Biochemical Pathways

Methyl formate-d affects the biochemical pathways involved in the synthesis of formamide, dimethylformamide, and formic acid . It is also a precursor to many other compounds of commercial interest . The construction of efficient formate-assimilation pathways in microorganisms is essential for the utilization of cheap, renewable one-carbon compounds .

Action Environment

The action, efficacy, and stability of Methyl formate-d can be influenced by environmental factors. For instance, the catalyst for the production of Methyl formate-d is sensitive to water, which can be present in the carbon monoxide feedstock . Therefore, very dry carbon monoxide is essential . Furthermore, the reaction kinetics of Methyl formate-d can have implications for the ignition behavior of Methyl formate-d/NO2 mixtures .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl formate-d can be synthesized through the condensation reaction of methanol and formic acid:

HCOOH+CH3OH→HCOOCH3+H2O

This reaction is typically catalyzed by an acid .

Industrial Production Methods

Industrially, methyl (2H)formate is produced by the carbonylation of methanol in the presence of a strong base, such as sodium methoxide:

CH3OH+CO→HCOOCH3

This process, practiced commercially by companies like BASF, achieves high selectivity towards methyl (2H)formate .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl formate-d undergoes various chemical reactions, including:

Hydrogenation: Converts methyl (2H)formate to methanol using catalysts like Cu-SiO2.

Hydrolysis: Produces formic acid and methanol.

Oxidation: Can be oxidized to formic acid.

Common Reagents and Conditions

Hydrogenation: Requires hydrogen gas and a catalyst such as Cu-SiO2.

Hydrolysis: Typically involves water and an acid or base catalyst.

Oxidation: Often uses oxidizing agents like potassium permanganate.

Major Products

Methanol: From hydrogenation.

Formic Acid: From hydrolysis and oxidation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl Formate: Similar ester with a slightly higher boiling point.

Methyl Acetate: Another ester with different reactivity and applications.

Uniqueness

Methyl formate-d is unique due to its high vapor pressure, low surface tension, and versatility as a precursor to various chemicals. Its ability to act as a hydrogen energy carrier also sets it apart from other similar compounds .

Activité Biologique

Methyl formate-d (DCOOCH3) is a deuterated derivative of methyl formate, a compound that has garnered attention for its potential applications in various fields, including catalysis and biological studies. This article explores the biological activity of methyl formate-d, focusing on its synthesis, biological effects, and potential applications.

Methyl formate-d is synthesized through the carbonylation of methanol in the presence of deuterated reagents. The use of deuterium allows for tracking metabolic pathways and understanding the fate of methyl formate in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | DCOOCH3 |

| Molecular Weight | 62.06 g/mol |

| Boiling Point | 32 °C |

| Density | 0.95 g/cm³ |

2.1 Metabolism and Toxicity

Research indicates that methyl formate-d undergoes metabolic processes similar to its non-deuterated counterpart. Studies have shown that it can be metabolized to formate in liver tissues, indicating its potential role as a metabolic intermediate. The biological formation of formate from methyl compounds was documented in liver slices, suggesting that methyl formate-d may also participate in similar pathways .

The acute toxicity of methyl formate has been evaluated through inhalation studies in mice. Results indicated that exposure to high concentrations can lead to respiratory irritation but does not result in significant systemic toxicity at lower concentrations . This finding is essential for considering its safety profile in biological applications.

2.2 Antimicrobial Activity

Methyl formate and its derivatives exhibit antimicrobial properties, which have been explored in various studies. The compound's ability to disrupt microbial membranes suggests potential applications as a preservative or disinfectant. In vitro studies have demonstrated effectiveness against a range of pathogens, including bacteria and fungi, making it a candidate for further exploration in pharmaceuticals and food preservation .

3.1 Inhalation Toxicity Study

A study conducted on mice assessed the respiratory effects of acute exposure to methyl formate-d. Mice were exposed to varying concentrations, and respiratory parameters were measured before, during, and after exposure. The study concluded that while higher concentrations caused significant irritation, lower levels were relatively safe, establishing a dose-response relationship for inhalation toxicity .

3.2 Metabolic Pathway Investigation

In another study focusing on the metabolic fate of methyl formate-d, researchers utilized radiolabeled compounds to trace its pathway through liver metabolism. The findings indicated that deuterated methyl formate was converted into formate with a notable D/H ratio, providing insights into its metabolic behavior and potential applications in tracing metabolic pathways in vivo .

4. Applications in Research

Methyl formate-d serves as a valuable tool in biochemical research due to its unique isotopic labeling properties. It can be used to investigate metabolic pathways, enzyme kinetics, and reaction mechanisms involving deuterated substrates.

4.1 Hydrogen Carrier

Recent studies have proposed methyl formate as an efficient hydrogen storage material due to its favorable dehydrogenation properties under mild conditions. This aspect opens avenues for exploring its role in energy applications alongside its biological significance .

5. Conclusion

Methyl formate-d is a versatile compound with notable biological activity and potential applications across various fields. Its metabolism and safety profile make it an interesting candidate for further research, particularly in understanding metabolic pathways and developing antimicrobial agents.

References Table

Propriétés

IUPAC Name |

methyl deuterioformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3/i2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIHFWKZFHZASV-VMNATFBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178408 | |

| Record name | Methyl (2H)formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23731-38-6 | |

| Record name | Formic-d acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23731-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2H)formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023731386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (2H)formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (2H)formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What unique insights can be gained from studying methyl formate-d (DC(O)OCH3) as opposed to non-deuterated methyl formate?

A1: Methyl formate-d is a powerful tool for unraveling dissociation mechanisms and reaction pathways. By substituting hydrogen atoms with deuterium, researchers can track the movement of atoms during reactions. For example, studies using methyl formate-d and photoelectron-photoion-photoion coincidence (PEPIPICO) techniques revealed the production of heterogeneous clusters like (MFD)mD+ and (MFD)nCH3OD2+ after excitation with synchrotron radiation. [, ] This isotopic labeling helps clarify the origin of specific atoms in the product ions, revealing details about the dissociation pathways that would be difficult to ascertain otherwise.

Q2: How does the core-level excitation of methyl formate-d clusters influence their fragmentation pathways?

A2: Exciting methyl formate-d clusters with synchrotron radiation near the oxygen K edge leads to a variety of fragmentation products. One significant finding is the production of methyl-oxonium ion (CH3OD2+) and its complexes. [] This suggests that hydrogen/deuterium transfer reactions occur within the excited clusters. Specifically, deuterium transfer from the alpha carbonyl group of the methyl formate-d molecule plays a crucial role in forming these products. [] These findings highlight the importance of intra- and intermolecular interactions in the fragmentation dynamics of core-excited molecular clusters.

Q3: What are the dominant dissociation pathways observed in methyl formate-d upon photodissociation at 193.3 nm?

A3: Photodissociation of methyl formate-d at 193.3 nm results in four primary dissociation pathways leading to the following asymptotes: CH3O(X (2)E)+DCO(X (2)A(')), CH3O(X (2)E)+DCO(A (2)A(\")), CH3OCO(X (2)A('))+D((2)S), and CH3OD(X (1)A('))+CO(X (1)Sigma(+)). [] These pathways were identified and characterized by measuring the kinetic-energy distributions, spatial angular anisotropies, and branching ratios of the photofragments. The branching ratios for these pathways were determined to be 0.73, 0.06, 0.13, and 0.08, respectively, indicating that the first pathway is dominant. [] Interestingly, while the DCO and CH3O products exhibit a negative angular anisotropy parameter (β ≈ -0.37), the other products show nearly isotropic angular distributions, suggesting the potential influence of nonadiabatic transitions in the fragmentation process. []

Q4: What analytical techniques are particularly useful for investigating the fragmentation dynamics of methyl formate-d?

A4: Several powerful analytical techniques are employed to study methyl formate-d fragmentation. Time-of-flight (TOF) mass spectrometry, coupled with pulsed synchrotron radiation, enables the simultaneous detection of various ion yields as a function of photon energy. [] This method is particularly useful for studying near edge X-ray absorption fine structure (NEXAFS) and identifying specific core resonances associated with fragment ion production. [] Photoion-photoion coincidence (PIPICO) techniques provide further insights by correlating the detection of ion pairs, revealing information about the charge state and dissociation pathways of the precursor molecules. [, ] By combining these techniques, researchers can gain a deeper understanding of the complex fragmentation dynamics that occur in core-excited methyl formate-d molecules and clusters.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.